molecular formula C16H14O4 B2915405 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde CAS No. 83169-98-6

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde

Cat. No.: B2915405
CAS No.: 83169-98-6
M. Wt: 270.284
InChI Key: IIPQDPNSGMGJJP-UHFFFAOYSA-N
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Description

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of two formyl groups attached to a benzene ring through an ethoxy linkage, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-formylphenol with 2-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethoxy group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy linkage can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in an aprotic solvent.

Major Products

    Oxidation: 3-[2-(3-Carboxyphenoxy)ethoxy]benzoic acid.

    Reduction: 3-[2-(3-Hydroxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
  • 3-[2-(4-Formylphenoxy)ethoxy]benzaldehyde
  • 3-[2-(2-Formylphenoxy)propoxy]benzaldehyde

Uniqueness

3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the formyl groups and the ethoxy linkage, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable tool in scientific research.

Properties

IUPAC Name

3-[2-(3-formylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-11-13-3-1-5-15(9-13)19-7-8-20-16-6-2-4-14(10-16)12-18/h1-6,9-12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPQDPNSGMGJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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